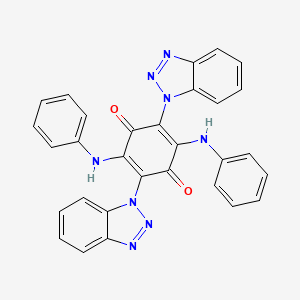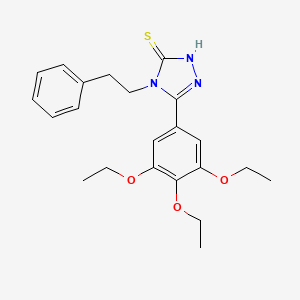![molecular formula C22H13FO4 B11606424 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11606424.png)
10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a fused benzofurochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a similar structure but includes a tetrahydro group, which may result in different chemical and biological properties.
10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one:
Uniqueness
10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of both a fluorophenyl group and a methoxy group, which confer specific chemical properties such as increased stability and potential biological activity.
Properties
Molecular Formula |
C22H13FO4 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H13FO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3 |
InChI Key |
YYVYJYHDXFYOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Ethyl 5'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606351.png)

![7-(2,3-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606359.png)
![(5E)-1-(4-ethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11606361.png)

![2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606373.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606390.png)
![methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11606394.png)
![5'-Benzyl 3'-ethyl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606403.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11606404.png)
![4-propyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11606406.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11606411.png)
![4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11606412.png)
